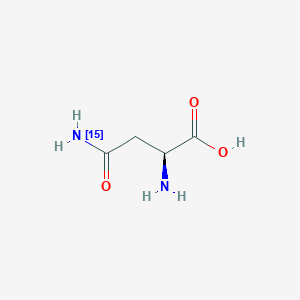

L-Asparagine-N-15N

Description

Fundamental Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within living systems. The core principle lies in the use of molecules labeled with stable isotopes, which are non-radioactive forms of elements that possess extra neutrons compared to their more common counterparts. nih.govanu.edu.au For example, the most common isotope of nitrogen is ¹⁴N, while ¹⁵N is a stable isotope with an additional neutron.

When a ¹⁵N-labeled compound like L-Asparagine-N-15N is introduced into a biological system, the organism's metabolic machinery treats it almost identically to its unlabeled counterpart. ckgas.com As the labeled compound is metabolized, the ¹⁵N atom is incorporated into a series of downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the presence of the ¹⁵N isotope in different molecules over time. ckgas.comnih.gov This allows for the mapping of metabolic pathways and the quantification of the rate of metabolic reactions, a concept known as metabolic flux analysis. oup.com

The Role of ¹⁵N-Labeled Amino Acids in Unraveling Nitrogen Fluxes

Nitrogen is a fundamental component of numerous essential biomolecules, including amino acids, proteins, and nucleic acids. The movement and transformation of nitrogen-containing compounds, known as nitrogen flux, is central to cellular growth, proliferation, and signaling. ¹⁵N-labeled amino acids are particularly crucial for studying these processes. medchemexpress.com

By supplying cells or organisms with a specific ¹⁵N-labeled amino acid, researchers can trace the path of that nitrogen atom as it is transferred to other molecules. This has been instrumental in elucidating the pathways of amino acid synthesis, degradation, and interconversion. For instance, studies using ¹⁵N-labeled precursors have been vital in understanding how plants assimilate and transport nitrogen, a key factor in crop productivity. mdpi.commdpi.com

L-Asparagine, with its two nitrogen atoms (one in the alpha-amino group and one in the side-chain amide group), plays a significant role in nitrogen transport and storage in many organisms. oup.com The availability of L-Asparagine specifically labeled with ¹⁵N at either the amide or the alpha-amino position provides a refined tool to dissect the distinct metabolic fates of these two nitrogen groups.

Detailed Research Findings with this compound

The application of this compound in research has yielded specific insights into nitrogen metabolism. The following subsections detail findings from studies that have utilized this powerful tracer.

Metabolic Fate of the Amide Nitrogen of Asparagine

Studies using L-Asparagine labeled with ¹⁵N at the amide position have revealed how this specific nitrogen is utilized. In one key study, [¹⁵N-amide]asparagine was supplied to young pea leaves. The researchers observed that the ¹⁵N label was predominantly transferred to the amide group of glutamine. nih.gov This indicates that the amide nitrogen of asparagine is released and then reassimilated, primarily through the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) system, to be used in the synthesis of other nitrogen-containing compounds. nih.gov

Metabolic Fate of the Alpha-Amino Nitrogen of Asparagine

To understand the fate of the other nitrogen atom in asparagine, researchers have used L-Asparagine labeled at the alpha-amino position ([α-¹⁵N]asparagine). A study on human hepatoma Hep G2 cells incubated with [α-¹⁵N]asparagine showed a slow metabolism of this amino acid. nih.gov Over a 144-hour period, while a significant portion of the ¹⁵N remained in asparagine, the label was also found to be incorporated into other amino acids, primarily alanine (B10760859), glutamate, and proline. nih.gov This demonstrates the transamination of the alpha-amino group of asparagine and its subsequent use in the synthesis of other amino acids.

The table below summarizes the distribution of the ¹⁵N label from [α-¹⁵N]asparagine in the culture medium of Hep G2 cells after 144 hours.

| Metabolite | ¹⁵N Distribution (%) | ¹⁵N Enrichment (%) |

|---|---|---|

| Asparagine | 82.0 | - |

| Alanine | 8.0 | 20.0 |

| Glutamate | 6.8 | 36.0 |

| Proline | 2.2 | 19.0 |

Selective Labeling and Protein Incorporation

In the field of proteomics, this compound is used to produce isotopically labeled proteins that can serve as internal standards for quantitative analysis. ckgas.comnih.gov Research has focused on developing efficient methods for the selective incorporation of ¹⁵N into proteins. One study demonstrated a method for the selective ¹⁵N-labeling of the side-chain of asparagine in proteins expressed in E. coli. anu.edu.au By providing ¹⁵NH₄Cl and unlabeled glutamine, they could achieve up to 98% ¹⁵N-labeling of the asparagine side-chains with minimal isotopic scrambling to other amino acids. anu.edu.au

This high level of specific incorporation is crucial for the accuracy of quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

The following table presents the isotopic labeling efficiency of the asparagine side-chain in the protein GB1 expressed in E. coli under different media conditions.

| ¹⁵NH₄Cl (g/L) | Unlabeled Glutamine (mM) | ¹⁵N-Labeling Yield of Asn Side-Chain (%) |

|---|---|---|

| 1 | 0 | 62 |

| 1 | 1 | 45 |

| 1 | 2 | 35 |

| 1 | 4 | ~98 |

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O3 |

|---|---|

Molecular Weight |

133.11 g/mol |

IUPAC Name |

(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i6+1 |

InChI Key |

DCXYFEDJOCDNAF-WOVALAOYSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)[15NH2] |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N |

Origin of Product |

United States |

Methodological Frameworks for L Asparagine N 15n Tracer Studies

Design and Implementation of L-Asparagine-¹⁵N Labeling Experiments

The successful implementation of L-Asparagine-¹⁵N tracer studies hinges on the careful design of labeling experiments. This involves the selection of appropriate experimental systems, whether in vitro or in vivo, and the development of strategies to ensure the specific and efficient incorporation of the ¹⁵N label into the molecules of interest.

In Vitro Experimental Systems for L-Asparagine-¹⁵N Incorporation

In vitro systems, such as cell cultures, provide a controlled environment to study the metabolic fate of L-Asparagine-¹⁵N. These systems allow for the precise manipulation of nutrient availability and the direct measurement of labeled metabolites. For instance, researchers have utilized ¹⁵N-labeled asparagine in cell culture media to trace its contribution to nitrogen metabolism. nih.gov In one study, Vero cells were cultured in a medium containing [2-¹⁵N]asparagine, and the redistribution of the ¹⁵N label into other amino acids like aspartate, glutamate (B1630785), and glutamine was monitored. researchgate.net This approach allows for a detailed analysis of asparagine utilization and its role as a nitrogen source for the synthesis of other molecules.

The design of such experiments requires careful consideration of the culture medium composition to avoid isotopic dilution from unlabeled sources. The concentration of L-Asparagine-¹⁵N and the duration of the labeling period are critical parameters that need to be optimized to achieve detectable and meaningful incorporation into downstream metabolites.

In Vivo Experimental Systems Utilizing L-Asparagine-¹⁵N as a Tracer

In vivo tracer studies using L-Asparagine-¹⁵N in whole organisms, such as mice, offer insights into systemic nitrogen metabolism and inter-organ nutrient exchange. nih.govjianhaidulab.com These experiments typically involve the administration of the labeled asparagine, followed by the collection of tissue and fluid samples for analysis. A common approach involves the intraperitoneal injection of the ¹⁵N-labeled tracer. nih.gov The subsequent analysis of various tissues can reveal how different organs utilize asparagine and how the nitrogen from asparagine is distributed throughout the body.

Challenges in in vivo studies include the complexity of metabolic interactions and the need to account for the distribution and clearance of the tracer. However, these studies provide invaluable information on the physiological relevance of asparagine metabolism that cannot be obtained from in vitro models alone. For example, in vivo tracing can help understand the role of asparagine in supporting tumor growth, as some cancer cells have a high demand for this amino acid. nih.gov

Strategies for Selective ¹⁵N-Labeling of Asparagine Residues in Macromolecules

Selective labeling of asparagine residues within proteins is a powerful technique for studying protein structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Achieving selective labeling can be challenging due to the interconnectedness of amino acid metabolic pathways. One strategy involves using auxotrophic bacterial strains that are unable to synthesize asparagine. By providing L-Asparagine-¹⁵N in the growth medium, the ¹⁵N label is specifically incorporated into asparagine residues of the expressed protein.

Another approach involves the use of cell-free protein synthesis systems, which offer greater control over the composition of the reaction mixture. By supplying L-Asparagine-¹⁵N as the sole source of asparagine, highly selective labeling can be achieved. Researchers have developed efficient methods for selectively labeling the side-chain amide groups of asparagine and glutamine, which are crucial for protein structure and function. nih.gov

| Labeling Strategy | Experimental System | Key Advantages |

| Global Labeling | Cell Culture | Provides a broad overview of asparagine metabolism and nitrogen redistribution. |

| Systemic Tracing | Animal Models | Offers insights into inter-organ metabolism and physiological relevance. |

| Selective Residue Labeling | Bacterial Expression Systems, Cell-Free Synthesis | Enables detailed structural and functional studies of proteins by NMR. |

Advanced Spectroscopic and Spectrometric Techniques for L-Asparagine-¹⁵N Analysis

The detection and quantification of ¹⁵N incorporation from L-Asparagine-¹⁵N into various biomolecules rely on sophisticated analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of ¹⁵N-tracer studies. nih.govazooptics.com

Mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are highly sensitive and can accurately measure the isotopic enrichment in a wide range of metabolites. nih.govnih.gov These techniques are particularly useful for quantifying the incorporation of ¹⁵N into amino acids, nucleotides, and other small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in L-Asparagine-¹⁵N Research

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. nih.gov In the context of L-Asparagine-¹⁵N research, NMR is invaluable for identifying the specific sites of ¹⁵N incorporation within a molecule and for tracking the flow of nitrogen through metabolic pathways. nih.govresearchgate.net

¹⁵N NMR spectroscopy allows for the direct observation of ¹⁵N-labeled compounds. By analyzing the ¹⁵N NMR spectra of cell extracts or culture media, researchers can identify and quantify the metabolites that have incorporated the ¹⁵N label from L-Asparagine-¹⁵N. For example, a study on Vero cells grown with [2-¹⁵N]asparagine used ¹⁵N NMR to identify the labeled signals corresponding to aspartate, glutamate, and glutamine, thereby demonstrating the redistribution of the amino-group nitrogen from asparagine. researchgate.net

Two-dimensional (2D) NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly powerful for resolving and assigning signals from complex mixtures of ¹⁵N-labeled molecules. These experiments provide a fingerprint of the ¹⁵N-labeled metabolome and can be used to track dynamic changes in metabolite concentrations over time. nih.gov Such NMR-based studies have been instrumental in characterizing amino acid transport and nitrogen metabolism in mammalian cells. nih.gov

Below is a table summarizing the observed ¹⁵N redistribution from L-Asparagine-¹⁵N in a cell culture study.

| Labeled Precursor | Observed Labeled Products | Analytical Technique |

| [2-¹⁵N]asparagine | Aspartate, Glutamate, Glutamine amine-N | ¹⁵N NMR Spectroscopy |

These advanced analytical methods, particularly NMR spectroscopy, provide a window into the intricate network of metabolic reactions involving asparagine, offering crucial insights into cellular physiology and disease.

1H/15N Heteronuclear Multiple Bond Coherence (HMBC) NMR Spectroscopy for Nitrogenous Metabolite Profiling

¹H/¹⁵N Heteronuclear Multiple Bond Coherence (HMBC) NMR spectroscopy is a powerful technique for tracing the metabolic fate of L-Asparagine-N-15N. This method allows for the detection of correlations between ¹H and ¹⁵N nuclei separated by two or three bonds, providing valuable information about the connectivity of atoms within metabolites. By tracking the ¹⁵N label from L-asparagine, researchers can elucidate the pathways through which its nitrogen is incorporated into other molecules.

In studies of mammalian cell cultures, ¹H/¹⁵N NMR experiments have been employed to monitor the redistribution of ¹⁵N labels from amino acids like glutamine into other metabolites. For instance, when cells are incubated with L-[2-¹⁵N]glutamine, the ¹⁵N label can be subsequently detected in alanine (B10760859), aspartate, and glycine. This indicates that the glutamate formed from glutamine is primarily transaminated rather than oxidatively deaminated. This approach provides insights into the fluxes of nitrogen through various metabolic pathways.

Recent advancements in NMR technology, including the development of broadband ¹⁵N-edited ¹H–¹³C HSQC NMR experiments, have further enhanced the ability to identify nitrogen-containing metabolites. acs.org These techniques filter the ¹H–¹³C correlation map based on the presence of a ¹⁵N nucleus, simplifying complex spectra and aiding in the assignment of metabolites. acs.org By combining these methods, a more comprehensive picture of nitrogen metabolism can be obtained, facilitating the identification of key metabolic transformations involving L-asparagine.

15N-HSQC Spectroscopy for Investigating Asparagine Side-Chain Amide Dynamics and Protein Structure

¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone of NMR-based protein studies, providing a fingerprint of the protein's structure and dynamics. protein-nmr.org.uk When applied to proteins labeled with ¹⁵N, including those incorporating this compound, the ¹⁵N-HSQC spectrum displays a peak for each proton directly bonded to a ¹⁵N atom, primarily the backbone amides and certain side-chain amides. protein-nmr.org.uk

The side-chain amide groups of asparagine and glutamine are crucial for stabilizing protein structure through hydrogen bonding and are often involved in protein interactions. nih.gov ¹⁵N-HSQC experiments can be used to observe these side-chain amides, providing insights into their local environment and dynamics. nih.gov For example, the presence of two proton correlation peaks for a single ¹⁵N frequency in an asparagine side-chain indicates slow rotation around the Cγ-Nδ2 bond. nih.gov

Furthermore, ¹⁵N relaxation dispersion NMR spectroscopy, a variant of the HSQC experiment, can measure microsecond to millisecond timescale dynamics in asparagine and glutamine side chains. acs.org This has been applied to study conformational exchange processes in proteins, which can be important for functions like ligand binding. acs.org The ability to selectively label the side-chain amide groups of asparagine with ¹⁵N enhances the utility of these techniques, allowing for focused investigation of their roles in protein structure and function. nih.gov

Solid-State 15N NMR for Quantifying Asparagine Nitrogen Utilization in Storage Biomolecules

Solid-state ¹⁵N NMR spectroscopy is a valuable tool for investigating the utilization of nitrogen from L-asparagine in solid or semi-solid biological samples, such as storage biomolecules in plant tissues. This technique can distinguish between the amide and amino nitrogens of asparagine, allowing for a detailed analysis of their differential incorporation into larger molecules like proteins.

A study on developing soybean cotyledons in culture utilized solid-state ¹⁵N NMR to measure the use of asparagine's amide and amino nitrogens for storage protein synthesis. nih.gov The results showed a specific utilization pattern, where the amino nitrogen contributed approximately twice as much nitrogen to protein as the amide nitrogen during the initial seven days of culture. nih.gov The reduced use of the amide nitrogen was corroborated by its early appearance as ammonium (B1175870) in the culture medium. nih.gov

This research highlights the importance of transaminase reactions in the primary utilization of asparagine for storage protein synthesis in developing cotyledons. nih.gov It also suggests that the activities of ammonium-assimilating enzymes may be a limiting factor in the use of the asparagine-amide nitrogen, particularly in the early stages of development. nih.gov

Cryogenic NMR Approaches for Enhanced 15N-Labeled Metabolite Detection

The detection of ¹⁵N-labeled metabolites by NMR can be challenging due to the lower sensitivity of the ¹⁵N nucleus and line broadening under standard experimental conditions. nih.gov Cryogenic NMR approaches, which involve lowering the sample temperature, can significantly improve the quality of NMR spectra for ¹⁵N-labeled amino acids and their metabolites. nih.gov

Lowering the temperature to around -5 °C, often in the presence of a co-solvent like acetone to prevent freezing, has been shown to facilitate the characterization of ¹⁵N-labeled amino acids. nih.gov This technique minimizes the exchange rate of protons with the solvent, leading to sharper signals. For instance, in studies of ¹⁵N-labeled asparagine under acidic conditions, only the side-chain amide (NH₂) group is readily observed at temperatures between 5–25 °C. nih.gov

These cryogenic methods have been successfully applied to measure the production of ¹⁵NH₃ in enzyme-catalyzed reactions and to study the transport and metabolism of individual amino acids in mammalian cell culture. nih.gov In addition to using lower temperatures, NMR sensitivity can be enhanced by using higher field strength magnets and through hyperpolarization techniques. nih.gov

Mass Spectrometry (MS) Techniques in this compound Tracer Studies

High-Resolution Mass Spectrometry (HR-MS) for Tracing this compound Metabolites

High-Resolution Mass Spectrometry (HR-MS) is a highly sensitive and specific technique for tracing the metabolic fate of this compound. Its ability to provide accurate mass measurements allows for the confident identification of metabolites that have incorporated the ¹⁵N label. This is crucial for distinguishing between compounds with very similar masses.

HR-MS approaches, such as those utilizing Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), offer ultra-high resolution, enabling the detection of thousands of mass signals in complex biological samples. mdpi.com When combined with separation techniques like liquid chromatography, HR-MS can resolve and identify a vast number of metabolites. mdpi.com In the context of this compound tracer studies, this allows for a comprehensive mapping of the nitrogen distribution from asparagine into a wide array of metabolic products.

For example, a study using chemical reaction interface mass spectrometry (CRIMS), a form of MS, demonstrated the tracing of ¹⁵N from (α-¹⁵N)asparagine in cell culture. nih.gov The ¹⁵N label was found to be incorporated into other amino acids such as alanine, glutamate, and proline over time. nih.gov This demonstrates the power of MS-based techniques to follow the metabolic pathways of nitrogen from asparagine.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for this compound and Associated Metabolite Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and quantitative method widely used for the analysis of amino acids and their metabolites, including this compound. This technique combines the superior separation capabilities of UPLC with the specificity and sensitivity of tandem mass spectrometry.

UPLC-MS/MS methods have been developed for the precise quantification of L-asparagine and L-aspartic acid in biological matrices like human plasma. nih.govnih.govresearchgate.net These methods often involve protein precipitation followed by analysis on a specialized amino acid column. nih.govnih.govresearchgate.net The use of stable isotope-labeled internal standards, such as L-aspartic acid-2,3,3-d3, ensures high accuracy and precision. nih.govnih.gov

A developed UPLC-MS/MS method for L-asparagine demonstrated excellent performance with a calibration range of 1.95–125 µM and high intra- and inter-day accuracy and precision. nih.gov Such methods are crucial for monitoring the levels of L-asparagine and its metabolites in various biological contexts. For broader metabolic profiling, UPLC-MS/MS platforms have been established to quantify a large number of metabolites simultaneously, including all 20 proteinogenic amino acids and related compounds, providing a powerful tool for systems biology research. researchgate.net

MALDI/TOF-Mass Spectrometry for Detection of Protein Deamidation and Aspartate Isomerization using ¹⁵N-Labeled Standards

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI/TOF) Mass Spectrometry (MS) is a powerful analytical technique employed to investigate post-translational modifications in proteins, such as deamidation of asparagine residues and the subsequent isomerization of the resulting aspartate. The use of stable isotope-labeled standards, specifically ¹⁵N-labeled proteins or peptides, significantly enhances the precision and resolution of these analyses.

The fundamental principle of this methodology involves the enzymatic digestion of a protein of interest, which may contain sites of deamidation and isomerization. This digestion breaks the protein into smaller, more manageable peptide fragments. These fragments are then co-crystallized with a matrix material on a target plate and analyzed by the MALDI/TOF mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptides, allowing for the identification of mass shifts indicative of chemical modifications.

Deamidation of an asparagine residue to aspartic acid results in a mass increase of approximately 0.984 Da. However, aspartate isomerization to isoaspartate does not involve a change in mass, making its detection more challenging. To overcome these challenges and to improve the accuracy of detection, ¹⁵N-labeled internal standards are utilized. By incorporating a ¹⁵N-labeled version of the protein or a specific peptide standard into the sample, a direct comparison can be made between the labeled and unlabeled species within the same mass spectrum. The known mass difference between the ¹⁵N-labeled standard and its natural abundance counterpart provides a precise internal calibration, allowing for the confident identification of the subtle mass shift associated with deamidation.

For the detection of aspartate isomerization, the methodology often involves specific enzymatic digestion strategies. For instance, the use of endoproteinase Asp-N, which selectively cleaves at the N-terminal side of aspartic acid residues, can be employed. Isomerization to isoaspartate can alter the cleavage efficiency of such enzymes, leading to different peptide fragments that can be detected by MALDI/TOF-MS. The comparison of peptide maps generated from samples with and without the ¹⁵N-labeled standard can help to pinpoint the sites of isomerization.

Illustrative Data for Peptide Mass Fingerprinting:

| Peptide Sequence | Expected m/z (Unmodified) | Observed m/z (Deamidated) | Isotope Cluster with ¹⁵N-Standard |

| Val-Gly-Asn-His-Ala | 552.26 | 553.24 | Doublet peaks separated by defined mass difference |

| Ser-Leu-Asn-Pro-Tyr | 607.30 | 608.28 | Doublet peaks separated by defined mass difference |

Quantitative Data Processing and Metabolic Flux Calculation from L-Asparagine-N-¹⁵N Tracing

Mathematical Models for Isotope Turnover and Flux Determination

Following the acquisition of mass spectrometry data from L-Asparagine-N-¹⁵N tracer studies, mathematical models are essential for interpreting the isotopic labeling patterns and calculating metabolic fluxes. These models describe the turnover of isotopes within metabolic networks and allow for the quantification of the rates of biochemical reactions.

A key concept in these models is the Mass Isotopomer Distribution (MID) , which represents the relative abundance of different isotopologues of a given metabolite. When L-Asparagine-N-¹⁵N is introduced into a biological system, the ¹⁵N atom is incorporated into various downstream metabolites through metabolic pathways. The extent and pattern of this incorporation are reflected in the MIDs of these metabolites, which are measured by mass spectrometry.

Metabolic Flux Analysis (MFA) is a widely used mathematical framework that utilizes MIDs to estimate intracellular metabolic fluxes. In stationary MFA, it is assumed that the metabolic system is at a steady state, meaning that the concentrations of metabolites and the metabolic fluxes are constant over time. The core of MFA is a set of algebraic equations that relate the fluxes to the measured MIDs. These equations are based on the known stoichiometry and atom transitions of the metabolic network. By fitting the model to the experimental MID data, the unknown flux values can be determined.

For dynamic systems where the metabolic state is changing, Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) is employed. INST-MFA uses a system of ordinary differential equations to describe the time-dependent changes in the MIDs of metabolites. This approach can provide a more detailed picture of metabolic dynamics and is particularly useful for studying transient metabolic responses.

The fundamental equation for isotope turnover in a simplified single-compartment model can be expressed as:

d(I(t))/dt = k_in * I_source - k_out * I(t)

Where:

I(t) is the isotopic enrichment of the metabolite at time t.

I_source is the isotopic enrichment of the precursor.

k_in and k_out are the rate constants for the influx and efflux of the metabolite, respectively.

By solving these equations for all relevant metabolites in a network, the metabolic fluxes can be quantified.

Example of Isotope Enrichment Data:

| Metabolite | Time (hours) | ¹⁵N Enrichment (%) |

| Aspartate | 0 | 0.5 |

| 1 | 15.2 | |

| 4 | 45.8 | |

| 8 | 65.3 | |

| Glutamate | 0 | 0.5 |

| 1 | 5.1 | |

| 4 | 20.7 | |

| 8 | 35.9 |

Computational Tools for L-Asparagine-N-¹⁵N Data Analysis

A variety of computational tools are available to facilitate the analysis of data from L-Asparagine-N-¹⁵N tracer studies and to perform metabolic flux calculations. These software packages range from tools for processing raw mass spectrometry data to sophisticated platforms for metabolic modeling and flux analysis.

For the initial processing of mass spectrometry data, several software tools can be used to identify metabolites and quantify their MIDs. These include vendor-specific software provided with mass spectrometers, as well as open-source packages. Tools like IsoCor and PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) are specifically designed to correct for the natural abundance of stable isotopes and to accurately determine the MIDs from raw MS data.

Once the MIDs are obtained, specialized software is used for metabolic flux analysis. Some commonly used tools include:

INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used software for both stationary and non-stationary MFA. It allows for the construction of complex metabolic models and the estimation of fluxes by fitting the model to experimental data.

OpenFlux: An open-source software for ¹³C-based MFA that can be adapted for ¹⁵N data. It provides a graphical user interface for model construction and flux calculation.

VistaFlux: This software is designed for the qualitative and quantitative analysis of stable isotope labeling data, supporting ¹³C, ¹⁵N, and ²H tracers. It aids in visualizing flux results within metabolic pathways.

13C15N-MFA platforms: The development of integrated platforms for combined carbon and nitrogen flux analysis allows for a more comprehensive understanding of cellular metabolism. These platforms often employ Bayesian statistical methods to provide robust flux estimations. nih.gov

Escher-Trace: A web-based tool for visualizing stable isotope tracing data on metabolic pathway maps, facilitating the interpretation of labeling patterns in a biological context. escholarship.org

These computational tools are indispensable for modern metabolic research, enabling the transformation of complex isotopic labeling data into meaningful biological insights about the flow of nutrients and the activity of metabolic pathways.

Table of Computational Tools:

| Tool | Primary Function | Key Features |

| IsoCor | MID Correction | Corrects for natural isotope abundance. |

| PIRAMID | MID Quantification | Automated extraction of isotopic information from MS datasets. oup.com |

| INCA | Metabolic Flux Analysis | Supports stationary and non-stationary MFA. |

| OpenFlux | Metabolic Flux Analysis | Open-source with a graphical user interface. |

| VistaFlux | Flux Visualization | Supports multiple isotope tracers and pathway visualization. agilent.com |

| Escher-Trace | Data Visualization | Web-based tool for mapping data onto metabolic pathways. escholarship.org |

L Asparagine N 15n in the Investigation of Nitrogen Metabolism and Amino Acid Homeostasis

Tracing Nitrogen Fluxes through Central Metabolic Pathways with L-Asparagine-N-15N

The use of this compound allows for the detailed mapping of nitrogen distribution from asparagine to other key nitrogenous compounds, revealing the intricate network of metabolic reactions that maintain cellular nitrogen balance.

Asparagine and Glutamine Interconversion Dynamics in Cellular Nitrogen Cycling

Asparagine and glutamine are central players in cellular nitrogen transport and storage due to their high nitrogen-to-carbon ratio. oup.comoup.commdpi.com this compound tracing studies have been instrumental in dissecting the dynamic relationship between these two amino acids. The amide nitrogen of asparagine can be released as ammonia (B1221849) through the action of asparaginase (B612624). oup.com This ammonia can then be re-assimilated into the amide position of glutamine by glutamine synthetase (GS), a key step in the GS/GOGAT (glutamate synthase) cycle, which is a primary pathway for ammonia assimilation in many organisms. oup.comoup.com

Conversely, the amide group of glutamine can be transferred to aspartate to synthesize asparagine, a reaction catalyzed by asparagine synthetase (AS). oup.commdpi.com Isotope labeling experiments have demonstrated that glutamine is often the preferred amide donor for this reaction. mdpi.com By using this compound, researchers can quantify the flux of nitrogen from asparagine to the glutamine pool and subsequently to other amino acids, providing a clearer picture of nitrogen recycling and partitioning within the cell. oup.com

Contribution of this compound to Biosynthesis of Other Nitrogenous Compounds

The nitrogen derived from this compound is not confined to the asparagine-glutamine cycle. The α-amino group of asparagine can be transferred to various α-keto acids via transamination reactions, leading to the synthesis of a wide range of other amino acids. nih.gov For instance, in developing soybean cotyledons, the amino nitrogen of asparagine was found to contribute more significantly to protein synthesis than the amide nitrogen, highlighting the importance of transaminase reactions in asparagine utilization. nih.gov

Furthermore, the nitrogen from asparagine can be incorporated into the building blocks of nucleic acids. While glutamine is a more direct nitrogen donor for purine (B94841) and pyrimidine (B1678525) synthesis, studies using ¹⁵N₂-asparagine have shown some incorporation of asparagine-derived nitrogen into purines, suggesting indirect pathways or previously uncharacterized metabolic links. nih.gov The breakdown of asparagine releases aspartate, which is a direct precursor for pyrimidine biosynthesis and a nitrogen donor for the synthesis of arginine and the purine ring. researchgate.net

Organism-Specific Nitrogen Metabolism Studies Utilizing this compound

The metabolic fate of asparagine varies significantly across different organisms. This compound has proven to be an invaluable tool for probing these specific adaptations in nitrogen metabolism.

Mammalian Cellular Nitrogen Metabolism and Asparagine-Derived Metabolites

In mammalian cells, asparagine is considered a non-essential amino acid, as it can be synthesized from aspartate. nih.gov However, its metabolism is crucial, particularly in proliferating cells. Tracing studies with ¹⁵N-labeled glutamine have shown that the amide nitrogen of glutamine is a primary source for asparagine synthesis. nih.gov this compound can be used to investigate the reverse flux and the role of asparagine in donating nitrogen for the synthesis of other non-essential amino acids through transamination.

Asparagine metabolism is also of significant interest in cancer research. Some cancer cells exhibit low expression of asparagine synthetase, making them dependent on external sources of asparagine. medchemexpress.com The breakdown of asparagine by the enzyme L-asparaginase is a therapeutic strategy for certain leukemias, as it depletes the available asparagine, leading to inhibition of protein and DNA synthesis and ultimately apoptosis in cancer cells. medchemexpress.com

Plant Nitrogen Assimilation, Storage, and Transport Mechanisms Probed by this compound

In many plant species, asparagine plays a central role in the transport and storage of nitrogen. oup.comoup.com It is a major nitrogenous compound found in the xylem and phloem, efficiently moving nitrogen from source organs like leaves and nodules to sink tissues such as developing seeds. oup.comoup.com

Studies using doubly labeled [¹⁴C, ¹⁵N-amide]-asparagine in legumes like white lupin have shown that asparagine is translocated to the seeds, where its nitrogen is then utilized for the synthesis of storage proteins. oup.comnih.gov In these developing seeds, the ¹⁵N from the amide group of asparagine was traced to ammonia, glutamine, and alanine (B10760859). oup.comnih.gov Similarly, in nodulated alfalfa roots, in vivo experiments with ¹⁵N₂ revealed that asparagine is synthesized from the amidation of aspartate, primarily using the amide group of glutamine. cdnsciencepub.com

¹⁵N tracing experiments in various plants have elucidated the pathways of nitrogen assimilation from nitrate (B79036) or ammonium (B1175870) into amino acids, including asparagine, both in light and dark conditions. mdpi.comresearchgate.net These studies have highlighted the roles of key enzymes like asparagine synthetase in different cellular compartments and tissues. oup.com

| Plant Species | Labeled Compound | Key Finding | Reference |

| White Lupin | [¹⁴C, ¹⁵N-amide]-asparagine | Asparagine is the primary nitrogen transport form to seeds, where its nitrogen is used for protein synthesis. | oup.comnih.gov |

| Alfalfa | ¹⁵N₂ | Asparagine is synthesized in root nodules via amidation of aspartate, mainly using glutamine's amide group. | cdnsciencepub.com |

| Soybean | ¹⁵N₂ and ¹⁵NO₃⁻ | Asparagine showed the highest ¹⁵N content in roots supplied with nitrate. | tandfonline.com |

| Soybean Cotyledons | [amide-¹⁵N]-asparagine | The amino nitrogen of asparagine is preferentially used over the amide nitrogen for protein synthesis in early development. | nih.gov |

Microbial Nitrogen Acquisition and Asparagine Metabolism

Microorganisms exhibit diverse strategies for nitrogen acquisition and utilization. In the pathogen Mycobacterium tuberculosis, kinetic analysis using ¹⁵N-labeled asparagine revealed that the ammonium released by asparaginase is broadly distributed into the metabolic network, primarily via glutamine. elifesciences.org This study also showed that M. tuberculosis can co-metabolize asparagine and aspartate simultaneously. elifesciences.org

In deep subseafloor microbial communities, tracer experiments with ¹⁵N-labeled compounds, including amino acids, have shown that these microbes can assimilate nitrogen, suggesting they retain metabolic potential despite extreme energy limitation. pnas.org Studies on ectomycorrhizal fungi, which are crucial for nitrogen cycling in forests, have indicated that asparagine is an important intermediate in the assimilation of nitrogen, which is then transferred to the host plant. oup.com

| Organism | Labeled Compound | Key Finding | Reference |

| Mycobacterium tuberculosis | ¹⁵N-Asn | Ammonium from asparaginase is widely distributed in metabolism, primarily through glutamine. Co-metabolism of Asp/Asn occurs. | elifesciences.org |

| Deep subseafloor microbes | ¹⁵N-amino acids | Microbes retain the potential for nitrogen assimilation from amino acids. | pnas.org |

| Ectomycorrhizal fungi | ¹⁵N-ammonium | Asparagine is an important intermediate in nitrogen assimilation. | oup.com |

Metabolic Flux Analysis (MFA) Applications with this compound

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com The use of stable, non-radioactive isotopes like Nitrogen-15 (B135050) (¹⁵N) as tracers is central to these investigations. L-Asparagine-N-¹⁵N, an isotopically labeled form of the amino acid asparagine, serves as a critical tool in these studies to trace the path of nitrogen through various metabolic networks. By introducing L-Asparagine-N-¹⁵N into a biological system and tracking the incorporation of the ¹⁵N label into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the dynamics of nitrogen metabolism and its integration with central carbon pathways. creative-proteomics.compnas.org

Quantification of Fluxes through Glycolytic and Tricarboxylic Acid (TCA) Cycles

L-Asparagine-N-¹⁵N is instrumental in dissecting the intricate relationship between amino acid metabolism and the central energy-producing pathways of glycolysis and the Tricarboxylic Acid (TCA) cycle. The nitrogen from asparagine can enter the TCA cycle through deamination and transamination reactions.

Initially, the enzyme asparaginase hydrolyzes asparagine to aspartate and ammonia. The ¹⁵N label can be retained in the resulting [¹⁵N]aspartate. This labeled aspartate can then participate in a transamination reaction, typically catalyzed by aspartate aminotransferase, where it donates its ¹⁵N-amino group to α-ketoglutarate, a key TCA cycle intermediate. This reaction yields glutamate (B1630785) and oxaloacetate, another TCA cycle intermediate. oup.com By tracing the ¹⁵N label, the flux through this transamination step can be quantified, providing insight into the replenishment of TCA cycle intermediates (anaplerosis).

Research on Chinese Hamster Ovary (CHO) cells has demonstrated the impact of asparagine on TCA cycle activity. In a study comparing feeding media with different ratios of asparagine to glutamine, Metabolic Flux Analysis revealed that a high asparagine-to-glutamine ratio had little effect on glycolysis but significantly enhanced the TCA cycle flux. researchgate.net This suggests that asparagine metabolism can be a key contributor to maintaining TCA cycle function, especially under specific nutrient conditions.

| Metabolic Pathway | Condition | Observed Effect on Flux |

|---|---|---|

| Glycolysis | High Asparagine/Glutamine Ratio | Little to no influence |

| TCA Cycle | High Asparagine/Glutamine Ratio | Enhanced by 20% |

| Energy Metabolism | High Asparagine/Glutamine Ratio | 22.6% higher than low ratio condition |

The use of substrates like [¹⁵N]aspartate in cultured astrocytes has further elucidated these connections. Studies using gas chromatography-mass spectrometry have shown that the nitrogen from aspartate is transferred to other amino acids and enters key metabolic hubs, demonstrating the flux of nitrogen from aspartate into central metabolic pathways. nih.gov This highlights how L-Asparagine-N-¹⁵N can be used to measure the contribution of asparagine-derived nitrogen to the TCA cycle and related pathways. oup.comnih.gov

Analysis of Amino Acid Metabolic Networks and Anabolic Pathways

L-Asparagine-N-¹⁵N is a valuable tracer for mapping the complex, interconnected networks of amino acid metabolism and the anabolic pathways they support. As a nitrogen source, asparagine's amide and amino groups can be transferred to other molecules, contributing to the synthesis of a wide range of nitrogenous compounds, including other amino acids and nucleotides. nih.govbiorxiv.org

When L-Asparagine-N-¹⁵N is introduced, the ¹⁵N label can be tracked as it is incorporated into other amino acids. For example, the transamination of the asparagine-derived [¹⁵N]aspartate with α-ketoglutarate produces [¹⁵N]glutamate. nih.gov Glutamate is a central node in nitrogen metabolism, acting as a primary nitrogen donor for the synthesis of numerous other amino acids, such as alanine and proline, and for the synthesis of glutamine. nih.govbiorxiv.org

Studies in cultured astrocytes using [¹⁵N]aspartate have precisely quantified the distribution of the nitrogen label among various metabolic products. These experiments identified three main pathways for aspartate nitrogen:

Transamination: Forming [¹⁵N]glutamate, which then donates the label to produce glutamine, alanine, and serine.

Purine Nucleotide Cycle: Condensation with IMP, leading to the formation of [6-amino-¹⁵N]adenine nucleotides.

Arginine Synthesis: Condensation with citrulline to form argininosuccinate, ultimately yielding [¹⁵N]arginine. nih.gov

Notably, in these studies, the flux of aspartate nitrogen towards arginine synthesis was found to be the most quantitatively significant pathway. nih.gov

| Metabolite | Pathway | ¹⁵N Incorporation | Relative Flux Importance |

|---|---|---|---|

| Glutamate, Glutamine, Alanine, Serine | Transamination | Detected | Secondary |

| Adenine Nucleotides | Purine Nucleotide Cycle | Detected | Secondary |

| Arginine | Urea Cycle/Arginine Synthesis | Detected | Primary |

By simultaneously using ¹³C and ¹⁵N labeled tracers (a ¹³C¹⁵N-MFA approach), researchers can obtain a comprehensive view of both carbon and nitrogen co-assimilation. biorxiv.org This dual-labeling strategy is crucial for resolving complex anabolic pathways where carbon skeletons and nitrogen groups from different sources converge to build new biomass, such as amino acids and nucleotides. nih.govbiorxiv.org For instance, ¹⁵N pulse-labeling experiments can measure the flux of nitrogen from a source like ¹⁵N-ammonium sulfate (B86663) into newly synthesized amino acids, revealing how specific nutrients coordinate the entire anabolic program. nih.gov The use of L-Asparagine-N-¹⁵N in such frameworks provides specific insights into asparagine's role as a nitrogen donor within this broader metabolic context.

L Asparagine N 15n in Protein Dynamics and Biomacromolecular Research

Elucidation of Protein Turnover Rates and Nitrogen Incorporation into Proteins using L-Asparagine-N-15N

The stable isotope this compound serves as a powerful tool for investigating the dynamics of protein turnover and the pathways of nitrogen incorporation within biological systems. By introducing this labeled amino acid, researchers can trace the journey of the 15N isotope as it is assimilated into newly synthesized proteins, providing a quantitative measure of protein synthesis and degradation rates.

One prominent technique that utilizes isotopically labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). isotope.comckgas.comsigmaaldrich.com In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while another is cultured in a medium with a "heavy" (isotopically labeled) counterpart, such as this compound. isotope.comckgas.comsigmaaldrich.comthermofisher.com After a specific experimental treatment, the two cell populations are combined, and the proteins are analyzed by mass spectrometry. sigmaaldrich.comnih.gov The mass difference between the light and heavy peptides allows for the precise quantification of changes in protein abundance, reflecting shifts in protein synthesis or degradation. sigmaaldrich.com This method has been successfully applied to study changes in protein expression during processes like muscle cell differentiation. nih.gov

Studies in plants have also demonstrated the utility of 15N-labeled compounds for tracking nitrogen metabolism. For instance, when soybean shoots were fed with 15N (amide)-asparagine, the highest incorporation of the 15N label was observed in the amide-N of glutamine, followed by alanine (B10760859) and glutamic acid. tandfonline.com This indicates the metabolic pathways through which the amide nitrogen of asparagine is utilized for the synthesis of other amino acids and subsequently incorporated into proteins. tandfonline.com Similarly, research on soybean cotyledons using solid-state [15N]NMR showed that the amino nitrogen of asparagine contributes approximately twice as much nitrogen to protein synthesis as the amide nitrogen during the early stages of development. nih.gov

Furthermore, investigations into the effects of environmental stressors, such as elevated temperatures, on protein turnover have employed 15N-stable isotope labeling. mdpi.comresearchgate.net In Arabidopsis thaliana seedlings, a shift to a higher temperature resulted in an accelerated rate of protein turnover, with a median increase of 1.4-fold. mdpi.comresearchgate.net This highlights the dynamic nature of the proteome in response to environmental cues, a process that can be meticulously dissected using labeled amino acids like this compound. The turnover and replication analysis by 15N isotope labeling (TRAIL) method further allows for the simultaneous quantification of protein and cell lifetimes, revealing how tissue context modulates protein lifespan. nih.gov

The table below summarizes findings from a study on nitrogen incorporation in soybean shoots.

Structural and Conformational Studies of Proteins through this compound Labeling

The selective incorporation of this compound is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, providing invaluable insights into the structure, dynamics, and interactions of proteins. nih.govsigmaaldrich.com

Investigating Protein Folding and Stability

The stability of a protein's three-dimensional structure is critical for its function. diva-portal.org The side-chain amide groups of asparagine residues often play a significant role in stabilizing the protein fold through the formation of hydrogen-bonding networks. anu.edu.auresearchgate.netnih.gov By selectively labeling these asparagine side chains with 15N, researchers can use NMR spectroscopy to probe the local environment and dynamics of these crucial residues. anu.edu.aunih.gov

Studies have shown that buried "asparagine ladders," where asparagine side chains form a repetitive pattern of hydrogen bonds, contribute significantly to the stability of certain protein folds, such as in leucine-rich repeat proteins. nih.govresearchgate.net NMR experiments on the protein pp32, which contains such a ladder, revealed that the side-chain amide groups involved in the ladder are held in a very rigid structure and exchange with the solvent very slowly, confirming their role in stabilizing the protein. nih.govresearchgate.net Disruption of this ladder leads to a significant loss of stability and changes in the protein's secondary structure. nih.gov

The thermodynamic stability of a protein can be assessed by monitoring changes in its structure in response to chemical denaturants or temperature. researchgate.net Techniques like circular dichroism and NMR are used to follow the unfolding process. researchgate.netpnas.org For example, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra can provide a unique fingerprint of a folded protein, with each peak corresponding to a specific amide group in the protein backbone or side chains. nih.gov Changes in these spectra upon denaturation can provide detailed information about the folding process and the stability of different regions of the protein.

The table below presents data on the stability of a protein and its variants, highlighting the impact of mutations on its melting temperature (Tm), a measure of thermal stability.

Probing Protein-Protein Interactions and Hydrogen Bond Networks

The side chains of asparagine residues are frequently involved in the interfaces of protein-protein interactions and are key components of intramolecular and intermolecular hydrogen bond networks. anu.edu.auresearchgate.netnih.gov Selective 15N-labeling of asparagine allows for the direct observation of these interactions using NMR spectroscopy. nih.gov

1H-15N HSQC experiments are particularly powerful for this purpose. frontiersin.org The chemical shifts of the amide protons and nitrogens are highly sensitive to their local electronic environment. When a protein-protein interaction occurs, or when a hydrogen bond is formed, the chemical shifts of the involved asparagine side-chain amides will be perturbed. nih.gov By comparing the HSQC spectra of a protein in its free and bound states, researchers can map the interaction interface and identify the specific residues involved.

Furthermore, advanced NMR techniques can provide quantitative information about the strength and geometry of hydrogen bonds. uni-regensburg.de For example, the measurement of scalar couplings across hydrogen bonds can provide direct evidence for their existence and information about their length. uni-regensburg.de In the context of asparagine ladders, NMR studies have revealed an asymmetry in the hydrogen bond strength along the ladder, providing a detailed picture of the forces that hold the protein together. nih.govresearchgate.net The detection of asparagine side chains in dense hydrogen-bond networks within amyloid fibrils has also been achieved using solid-state NMR, offering insights into the structure of these disease-related aggregates. frontiersin.orgresearchgate.net

The table below shows example data from an NMR study, illustrating the chemical shift changes observed for specific asparagine residues upon forming a protein complex, indicating their involvement in the interaction interface.

L Asparagine N 15n in Enzymatic Mechanism Characterization

Deconvoluting L-Asparaginase Catalytic Mechanisms and Substrate Specificity using L-Asparagine-N-15N

L-asparaginase is a critical enzyme in various biological contexts, notably as an antineoplastic agent that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). mdpi.comopenmicrobiologyjournal.com The use of this compound has been instrumental in dissecting its catalytic action and understanding its specificity.

The precise mechanism of L-asparaginase has been a subject of extensive research, with isotopic labeling studies providing definitive evidence. It is now well-supported that the enzyme follows a double-displacement (ping-pong) mechanism. researchgate.netvanegaslab.orgnih.gov This pathway involves two main steps: the formation of a covalent acyl-enzyme intermediate followed by its hydrolysis.

The reaction is initiated by a nucleophilic attack from a threonine residue (Thr12 in E. coli L-asparaginase II) on the amide carbonyl group of L-asparagine. nih.govnih.gov This forms a first tetrahedral intermediate, leading to the release of the first product, ammonia. nih.gov The result is a covalent acyl-enzyme intermediate where the aspartyl group is temporarily attached to the enzyme. In the second step, a water molecule attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which then breaks down to release the final product, L-aspartic acid, and regenerate the free enzyme. vanegaslab.orgnih.gov

The application of ¹⁵N-labeled substrates has been crucial in confirming these steps. Studies using NMR spectroscopy with [¹³C,¹⁵N]-L-Asparagine have allowed for the real-time monitoring of the substrate's decay and the appearance of products. researchgate.net Furthermore, 2D [¹⁵N-¹H] HSQC NMR experiments, which are sensitive to the chemical environment of the nitrogen atoms, have been used to probe the conformational dynamics of the enzyme upon substrate binding. acs.orgnih.gov These studies have highlighted the role of a flexible active site loop that changes conformation to accommodate the substrate, a key feature of the formation of reaction intermediates. acs.org The use of ¹³C and ¹⁵N labeled internal standards in mass spectrometry-based assays also allows for precise kinetic analysis of asparagine and glutamine breakdown, helping to differentiate the enzyme's activity on its primary substrate versus secondary ones. ashpublications.orgnih.gov

Key Findings from Isotopic Labeling Studies on L-Asparaginase Mechanism:

| Technique | Isotopically Labeled Substrate | Key Finding | Reference |

| NMR Spectroscopy | [¹³C,¹⁵N]-L-Asparagine | Confirmed the time course of substrate decay, supporting the proposed reaction mechanism. | researchgate.net |

| 2D [¹⁵N-¹H] HSQC NMR | ¹⁵N-labeled L-Asparaginase | Revealed conformational changes in a flexible loop upon substrate binding, indicative of intermediate formation. | acs.orgnih.gov |

| LC-MS/MS | ¹³C,¹⁵N-labeled Asparagine & Glutamate (B1630785) | Enabled precise quantification for kinetic competition analysis between asparagine and glutamine. | ashpublications.orgnih.gov |

| NMR Spectroscopy | ¹⁵N-Asparagine | Monitored the conversion of L-asparagine to L-aspartate by L-asparaginase. | researchgate.net |

The concentration of L-asparagine is a critical factor influencing both the activity of L-asparaginase and its downstream effects on cellular metabolism. The enzyme's action is fundamentally based on depleting circulating L-asparagine, thereby starving cancer cells that lack asparagine synthetase and rely on an external supply. mdpi.commedchemexpress.commedchemexpress.com Under normal physiological conditions, plasma L-asparagine levels are approximately 40-80 μM; effective L-asparaginase therapy aims to reduce this to below 0.2 μM. nih.gov

The production of L-asparaginase by some microorganisms is also regulated by the availability of its substrate. Studies have shown that the presence of L-asparagine in the culture medium can stimulate or induce the synthesis of the enzyme. openmicrobiologyjournal.com Conversely, in some fungi, the depletion of L-asparagine can lead to a significant increase in enzyme production, suggesting a complex regulatory network. redalyc.org

The depletion of L-asparagine has wider metabolic consequences. The reduction in L-asparagine can impact the levels of other amino acids, such as glutamine, due to the secondary glutaminase (B10826351) activity of L-asparaginase. eur.nl This widespread depletion of amino acids can interfere with protein synthesis in both cancerous and normal cells. eur.nl Isotope tracing studies using labeled L-asparagine and other amino acids are essential for mapping these metabolic perturbations and understanding the full scope of the enzyme's impact on cellular homeostasis.

Functional Characterization of Asparagine Synthetase (ASNS) through this compound Tracer Studies

Asparagine Synthetase (ASNS) is the enzyme responsible for the de novo synthesis of L-asparagine. It catalyzes the ATP-dependent transfer of an amide group from a donor, typically L-glutamine, to L-aspartate. patsnap.comresearchgate.net This function is vital for cells to maintain their own L-asparagine supply.

Tracer studies employing stable isotopes are invaluable for characterizing ASNS function in living cells. By supplying cells with ¹⁵N-labeled precursors, the activity of ASNS can be directly measured by tracking the incorporation of the ¹⁵N label into the newly synthesized L-asparagine. For example, studies using [¹⁵N₂]-glutamine have definitively shown that glutamine serves as the nitrogen donor for asparagine synthesis by ASNS in endothelial cells. embopress.org

These tracing experiments have also revealed the critical role of ASNS beyond simply producing asparagine. In certain cell types, even when L-asparagine is supplied externally, the functional activity of ASNS itself is indispensable for processes like cell proliferation and vessel sprouting. embopress.org Silencing the ASNS gene impairs these functions, indicating that the enzyme may have roles in metabolic signaling or channeling that are not fully compensated by exogenous asparagine. embopress.org Furthermore, ¹⁵N₂-glutamine tracing can be used to follow the metabolic fate of the nitrogen into other pathways connected to asparagine metabolism, such as de novo pyrimidine (B1678525) biosynthesis. nih.gov

Exploring the Roles of Asparagine Aminotransferase (AspAT) and Asparaginase (B612624) (ASPG) in Nitrogen Homeostasis

Nitrogen homeostasis in organisms, particularly in plants, involves a complex network of synthesis, transport, and recycling of nitrogenous compounds, with L-asparagine playing a central role. oup.comoup.com this compound is a key tracer for investigating the enzymes that govern these processes, such as Aspartate Aminotransferase (AspAT) and plant Asparaginase (ASPG).

Aspartate Aminotransferase (AspAT) catalyzes the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate, respectively. oup.com This reaction is a critical link between carbon and nitrogen metabolism, providing the L-aspartate skeleton required for L-asparagine synthesis by ASNS. mdpi.com

Asparaginase (ASPG) in plants functions primarily in a catabolic role, hydrolyzing L-asparagine to release L-aspartate and ammonia. oup.comoup.com This is crucial for mobilizing the nitrogen stored in L-asparagine for the synthesis of other amino acids and nitrogenous compounds, especially in developing tissues like seeds. oup.com

Tracer experiments using ¹⁵N-labeled compounds have been fundamental to mapping these pathways. For instance, studies in plants using ¹⁵N-nitrate have shown its incorporation into the amino acid pool, including asparagine, demonstrating the interconnectedness of nitrate (B79036) assimilation, the GS/GOGAT cycle, and the activities of AspAT and ASNS. mdpi.com More directly, experiments using double-labeled [¹⁴C, ¹⁵N-amide]-L-asparagine fed to legume plants have allowed researchers to trace the fate of both the carbon skeleton and the amide nitrogen. nih.gov These studies confirmed that the amide nitrogen from asparagine breakdown is efficiently recycled into other amino acids like glutamine and alanine (B10760859), highlighting the central role of ASPG in nitrogen remobilization within the plant. nih.gov

Computational Modeling and Systems Biology Approaches for L Asparagine N 15n Data

Development of Constraint-Based Metabolic Models for 15N Tracer Data Integration

Constraint-based modeling has emerged as a important technique for analyzing and predicting the behavior of complex biological systems, particularly microbial metabolic networks. numberanalytics.com This approach utilizes a mathematical representation of an organism's metabolism, applying constraints to simulate metabolic activity under various conditions. numberanalytics.com The core principle is that metabolic activity is governed by stoichiometric, thermodynamic, and regulatory constraints, which limit the possible flux distributions through the network. numberanalytics.com

The integration of 15N tracer data, such as from L-Asparagine-N-15N, into genome-scale metabolic models (GEMs) significantly enhances their predictive power. These models, often constructed using platforms like the COBRA Toolbox, can predict flux distributions throughout the metabolic network. biorxiv.org The process of building these models is iterative, starting with the collection of genomic, biochemical, and physiological data to create an in silico model that can be refined with experimental data. tau.ac.il

Recent advancements have led to the development of semi-automated pipelines like fluxTrAM, which facilitate the processing of tracer-based metabolomics data and its integration with atomically resolved genome-scale metabolic networks. biorxiv.orgresearchgate.net This allows for the automation of processing labeled mass spectrometry data into standardized mass isotopologue distribution (MID) datasets, which are crucial for metabolic flux analysis at a genome-scale. biorxiv.orgresearchgate.net

Table 1: Key Features of Constraint-Based Modeling with 15N Tracer Data

| Feature | Description |

| Genome-Scale Scope | Encompasses the entire known metabolic network of an organism, derived from its annotated genome. mdpi.com |

| Constraint Application | Utilizes stoichiometric, thermodynamic, and regulatory constraints to define the solution space of possible metabolic states. numberanalytics.comtau.ac.il |

| Flux Balance Analysis (FBA) | A core method that calculates the distribution of metabolic fluxes that optimize a specific cellular objective, such as biomass production. tau.ac.illu.se |

| 15N Data Integration | Incorporates data from 15N-labeled substrates, like this compound, to experimentally validate and constrain the predicted fluxes. mdpi.com |

| Predictive Power | Can predict metabolic phenotypes, guide metabolic engineering strategies, and help understand disease mechanisms. numberanalytics.combiorxiv.org |

The integration of 15N tracer data is not limited to microbial systems. In plant biology, for example, 15N-labeled substrates are used to quantify and elucidate nitrogen metabolism, providing crucial data for metabolic flux analysis (MFA). mdpi.com

Kinetic Modeling of Nitrogen Metabolic Networks Incorporating this compound Fluxes

While constraint-based models provide a steady-state view of metabolism, kinetic models offer a dynamic perspective by describing how metabolic behavior changes over time. These models incorporate metabolite and enzyme concentrations, as well as enzyme activity rates, and are solved using a set of differential equations. tau.ac.il Although developing large-scale kinetic models is challenging due to the need for extensive kinetic parameter data, they have been successfully applied to specific pathways. tau.ac.il

The use of 15N-labeled compounds, including this compound, is central to developing and validating kinetic models of nitrogen metabolism. slu.seresearchgate.net These models are designed to fit predicted values to observed 15N atom excess in various nitrogen pools, providing insights into the rates of nitrogen transformation and assimilation. slu.seresearchgate.net For instance, kinetic analysis using 15N-labeled amino acids in Mycobacterium tuberculosis revealed that the metabolic network is highly adapted to utilize various nitrogen sources efficiently. elifesciences.org

A key aspect of kinetic modeling is the determination of kinetic parameters, such as Vmax and Km, which can be measured using stable isotopes like 15N in controlled laboratory settings. mdpi.com These parameters are then used to build mathematical models that describe the rate of nitrogen uptake and transformation. mdpi.com

Table 2: Research Findings from Kinetic Modeling with 15N Tracers

| Organism/System | Key Finding | Citation |

| Ruminant Nitrogen Metabolism | Kinetic models based on 15N-labeled ammonia (B1221849) and soluble non-ammonia nitrogen (SNAN) showed that SNAN stimulates microbial growth. | slu.seresearchgate.net |

| Mycobacterium tuberculosis | Kinetic analysis with 15N-labeled amino acids, including asparagine, demonstrated the bacterium's ability to rapidly utilize multiple nitrogen sources. | elifesciences.org |

| Plants | Kinetic parameters for nitrate (B79036) uptake are determined using 15N tracers to model nitrogen absorption dynamics. | mdpi.com |

| Old Grassland Soil | A 15N tracing model with first-order kinetics was developed to analyze complex nitrogen transformations. | capes.gov.br |

These studies highlight the power of combining 15N tracer experiments with kinetic modeling to unravel the dynamic and complex nature of nitrogen metabolic networks.

Multi-Omics Data Integration for Comprehensive Metabolic Understanding

A holistic understanding of metabolism requires the integration of data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach provides a more complete picture of how biological systems function and respond to changes. mdpi.com The integration of data from 15N tracer studies, which falls under metabolomics, with other omics data is crucial for building comprehensive and predictive models of cellular metabolism.

Several computational pipelines and methods have been developed to facilitate the integration of multi-omics data. For example, the INTEGRATE pipeline uses constraint-based stoichiometric models as a scaffold to integrate metabolomics and transcriptomics data, allowing for the characterization of multi-level metabolic regulation. plos.org Other approaches, like COSMOS, integrate phosphoproteomics, transcriptomics, and metabolomics data with prior knowledge of signaling, metabolic, and gene regulatory networks to generate mechanistic hypotheses. embopress.org

The simultaneous use of different isotopic tracers, such as 13C and 15N, offers a powerful strategy to probe the crosstalk between different metabolic pathways. nih.gov For instance, co-labeling experiments with 13C- and 15N-labeled substrates allow for the simultaneous quantification of carbon and nitrogen fluxes, providing a more detailed view of central metabolism. nih.gov This approach has been used to identify glutamate (B1630785) as a central node in nitrogen metabolism and to resolve the directionality of key biosynthetic pathways. nih.gov

The integration of metabolomics data, including that from this compound tracing, with other omics data helps to improve the annotation of metabolic pathways and to build more accurate genome-scale models. mdpi.com This comprehensive view is essential for understanding complex biological processes and for developing effective strategies in fields like biotechnology and medicine.

Future Perspectives and Ethical Considerations in L Asparagine N 15n Research

Advancements in L-Asparagine-N-15N Synthesis and Application Methodologies

Recent years have witnessed significant progress in the synthesis of this compound, aiming for higher purity, improved yield, and greater cost-effectiveness. These advancements are pivotal for expanding the accessibility and application of this important research tool.

One notable advancement is the refinement of organic synthesis methods. A patented approach utilizes inorganic raw materials containing the nitrogen-15 (B135050) isotope to produce L-asparagine with double 15N labeling. google.com This method circumvents the traditional, less efficient chemical synthesis of 15N-DL-asparagine followed by a resolution step, thereby significantly enhancing the utilization rate of the expensive 15N-labeled starting materials. google.com This process achieves a purity of over 99% and an abundance of over 99%, with a utilization rate of over 80% for the 15N-inorganic raw materials and over 70% for 15N-labeled L-aspartic acid. google.com

In addition to chemical synthesis, biocatalytic methods using asparagine synthetase are emerging as a more environmentally friendly alternative to traditional chemical routes. frontiersin.org While challenges such as the low activity of the enzyme and the high cost of ATP remain, research into novel, highly active asparagine synthetases and the development of ATP regeneration systems are paving the way for more efficient and sustainable production of L-asparagine, which can be adapted for 15N labeling. frontiersin.org

Furthermore, innovative techniques for selective 15N-labeling of the side-chain amide groups of asparagine have been developed. researchgate.netnih.gov This selective labeling is particularly valuable for applications in paramagnetic NMR spectroscopy, allowing for detailed studies of protein structure and function. researchgate.netnih.gov These methods can be challenging due to enzyme-catalyzed exchange of amide groups during protein synthesis, but recent protocols have demonstrated efficient and highly selective labeling. researchgate.net

The application of this compound has been significantly enhanced by the development of sophisticated analytical techniques. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has revolutionized proteomics by enabling precise quantification of protein expression. smolecule.com The principles of SILAC are being extended to whole-organism studies using this compound, especially in systems with limited endogenous asparagine synthesis. smolecule.com

| Synthesis/Application Method | Key Advancements | Reported Efficiency/Purity |

| Organic Synthesis | Direct synthesis from 15N-labeled inorganic materials, avoiding resolution of DL-asparagine. google.com | Purity: >99%; Abundance: >99%; 15N Utilization: >80%. google.com |

| Biocatalysis | Use of asparagine synthetase coupled with ATP regeneration systems. frontiersin.org | Potential for high yield and environmentally friendly production. frontiersin.org |

| Selective Labeling | Efficient protocols for selective 15N-labeling of side-chain amides for NMR studies. researchgate.netnih.gov | High selectivity and efficiency confirmed by 1H-15N HSQC experiments. researchgate.net |

| Application Methodology | Extension of SILAC principles to whole-organism studies. smolecule.com | Enables quantitative comparison of proteomes across different experimental conditions. smolecule.com |

Emerging Research Frontiers for this compound in Biological and Environmental Sciences

The unique properties of this compound position it at the forefront of several emerging research areas in both biological and environmental sciences.

In cancer research, there is a growing interest in the role of asparagine metabolism in tumor progression. nih.gov this compound is being utilized to trace the metabolic fate of asparagine in cancer cells, revealing its novel function as an amino acid exchange factor that regulates mTORC1 activation, nucleotide synthesis, and cell proliferation. nih.gov These studies are crucial for understanding the mechanisms of cancer cell survival and for developing new therapeutic strategies, such as those involving the enzyme L-asparaginase, which depletes circulating asparagine. frontiersin.orgmdpi.com

In the field of neuroscience, L-asparagine is known to be involved in the regulation of metabolic pathways in nerve and brain tissues, supporting neurotransmitter synthesis and neuronal health. smolecule.com The use of this compound as a tracer can provide deeper insights into these processes and their potential dysregulation in neurological disorders.

In environmental science, 15N-labeled compounds are essential tools for studying the nitrogen cycle in terrestrial ecosystems. frontiersin.org this compound can be used to trace the flow of nitrogen from organic sources into different ecosystem pools, helping to quantify processes like nitrogen mineralization, plant uptake, and soil retention. kit.eduresearchgate.net This is particularly important for understanding the impacts of atmospheric nitrogen deposition and agricultural practices on ecosystem health and function. nih.gov A meta-analysis of 15N tracer studies has shown that the largest sinks for nitrogen in many ecosystems are below ground, which has significant implications for carbon storage potential. nih.gov

| Research Area | Emerging Application of this compound | Key Research Findings/Goals |

| Cancer Biology | Tracing asparagine metabolism in tumor cells. nih.gov | Revealed asparagine's role as an amino acid exchange factor influencing cell proliferation. nih.gov |

| Neuroscience | Investigating the role of asparagine in neurotransmitter synthesis and neuronal health. smolecule.com | Elucidating metabolic pathways in the brain and their connection to neurological diseases. |

| Environmental Science | Studying nitrogen cycling in terrestrial and agro-ecosystems. frontiersin.orgkit.edu | Quantifying nitrogen retention in different ecosystem pools and assessing the impact of nitrogen inputs. nih.gov |

Ethical Frameworks for Stable Isotope Tracer Research in Biological Systems

The use of stable isotope tracers like this compound in biological systems, particularly in human and animal studies, necessitates a robust ethical framework to ensure the well-being of research subjects and the integrity of the research.

A cornerstone of ethical research involving human participants is informed consent. solubilityofthings.com This principle requires that participants are fully informed about the nature of the research, any potential risks and benefits, and their right to withdraw at any time without penalty. upenn.edu Researchers must communicate this information clearly and ensure that consent is given voluntarily. upenn.edu

Confidentiality and the protection of personal data are also paramount. upenn.edu All identifying information should be removed from final reports, and sensitive data must be securely stored and managed according to institutional protocols. upenn.edu

When research involves animals, ethical considerations for their welfare are crucial. solubilityofthings.com Researchers must justify the use of animals, ensure they are treated humanely, and strive to minimize any pain or distress. solubilityofthings.com The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should guide all animal research.

For environmental studies using 15N tracers, ethical considerations extend to minimizing the ecological impact. The amount of tracer used should be kept low to avoid fertilization or eutrophication effects that could alter the natural state of the ecosystem. frontiersin.org

The broader ethical landscape of isotope research also calls for multidisciplinary collaboration to address complex challenges and promote responsible practices. solubilityofthings.com Furthermore, ensuring equitable access to the benefits derived from this research is an important ethical consideration. solubilityofthings.com

| Ethical Principle | Application in this compound Research |

| Informed Consent | Essential for human studies; participants must be fully aware of the procedures and their rights. solubilityofthings.comupenn.edu |

| Confidentiality | Protection of participant data and privacy is a fundamental requirement. upenn.edu |

| Animal Welfare | Humane treatment of animal subjects and adherence to the "Three Rs" are mandatory. solubilityofthings.com |

| Environmental Protection | Minimizing the ecological footprint of tracer studies in natural ecosystems. frontiersin.org |

| Equity and Collaboration | Fostering interdisciplinary approaches and ensuring fair distribution of research benefits. solubilityofthings.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.